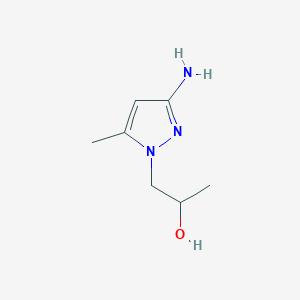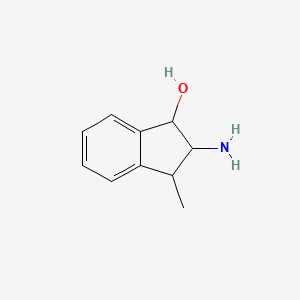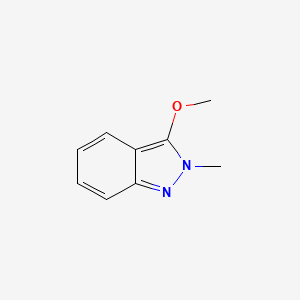
2-(5-Ethylfuran-2-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethylfuran-2-yl)azetidin ist eine Verbindung, die zur Klasse der Azetidine gehört, bei denen es sich um viergliedrige, stickstoffhaltige Heterocyclen handelt. Azetidine sind bekannt für ihre signifikante Ringspannung, die einzigartige Reaktivitäts- und Stabilitätseigenschaften verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Azetidinen, einschließlich 2-(5-Ethylfuran-2-yl)azetidin, kann durch verschiedene Verfahren erfolgen. . Diese Reaktion verläuft unter photochemischen Bedingungen und ist stark regio- und stereoselektiv.
Ein weiteres Verfahren umfasst die direkte Alkylierung von 1-Azabicyclo[1.1.0]butan mit Organometallreagenzien in Gegenwart von Kupfer(II)-triflat (Cu(OTf)2), was die Herstellung von bis-funktionalisierten Azetidinen ermöglicht .
Industrielle Produktionsverfahren
Die industrielle Produktion von Azetidinen basiert häufig auf skalierbaren Synthesewegen, die auf hohe Ausbeute und Reinheit optimiert werden können. Die oben erwähnte Aza-Paternò-Büchi-Reaktion und die direkten Alkylierungsverfahren können für die Produktion im industriellen Maßstab mit entsprechenden Modifikationen der Reaktionsbedingungen und Reinigungsprozesse angepasst werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5-Ethylfuran-2-yl)azetidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Der Furanring kann unter bestimmten Bedingungen oxidiert werden, um Furanderivate zu bilden.
Reduktion: Der Azetidinring kann reduziert werden, um stabilere Amin-Derivate zu bilden.
Substitution: Der Azetidinring kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden üblicherweise verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte
Oxidation: Oxidierte Furanderivate.
Reduktion: Amin-Derivate.
Substitution: Substituierte Azetidin-Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-(5-Ethylfuran-2-yl)azetidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und Polymerchemie verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül in der Arzneimittelforschung.
Medizin: Untersucht auf seine pharmakokinetischen Eigenschaften und metabolische Stabilität.
Industrie: Wird bei der Synthese von Polymeren und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(5-Ethylfuran-2-yl)azetidin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Azetidin- und Furanringe. Die Ringspannung in Azetidinen erleichtert die Bindungsspaltung und Funktionalisierung, wodurch es zu einer vielseitigen Verbindung in verschiedenen chemischen Reaktionen wird . Der Furanring kann an π-π-Wechselwirkungen und Wasserstoffbrückenbindungen teilnehmen, was zu seiner Bioaktivität und Stabilität beiträgt .
Wirkmechanismus
The mechanism of action of 2-(5-Ethylfuran-2-yl)azetidine involves its interaction with molecular targets through its azetidine and furan rings. The ring strain in azetidines facilitates bond cleavage and functionalization, making it a versatile compound in various chemical reactions . The furan ring can participate in π-π interactions and hydrogen bonding, contributing to its bioactivity and stability .
Eigenschaften
CAS-Nummer |
777887-59-9 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-(5-ethylfuran-2-yl)azetidine |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-9(11-7)8-5-6-10-8/h3-4,8,10H,2,5-6H2,1H3 |
InChI-Schlüssel |
JITFGGRSVGJLCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)C2CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)

![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)


![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)







